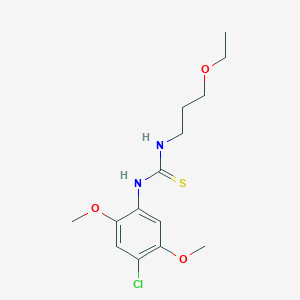
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea, also known as CLEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CLEP belongs to the class of thioureas, which are known for their diverse biological activities.
Wirkmechanismus
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea exerts its biological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress. Additionally, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological effects. However, there are also some limitations to using 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea has not yet been extensively studied for its potential side effects, which could limit its use in clinical applications.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the optimal dosage and administration route for 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea. Finally, more studies are needed to determine the potential side effects of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea and its long-term safety profile.
Synthesemethoden
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea can be synthesized by reacting 4-chloro-2,5-dimethoxybenzoyl isothiocyanate with 3-ethoxypropylamine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified by column chromatography to obtain pure 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea |
|---|---|
Molekularformel |
C14H21ClN2O3S |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea |
InChI |
InChI=1S/C14H21ClN2O3S/c1-4-20-7-5-6-16-14(21)17-11-9-12(18-2)10(15)8-13(11)19-3/h8-9H,4-7H2,1-3H3,(H2,16,17,21) |
InChI-Schlüssel |
BHGLNRFLSYYIEB-UHFFFAOYSA-N |
SMILES |
CCOCCCNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
Kanonische SMILES |
CCOCCCNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216394.png)



![Ethyl 4-[(3,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216400.png)

